3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol
CAS No.: 537018-22-7
Cat. No.: VC4632235
Molecular Formula: C18H20N2O
Molecular Weight: 280.371
* For research use only. Not for human or veterinary use.
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol - 537018-22-7](/images/structure/VC4632235.png)
Specification
CAS No. | 537018-22-7 |
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Molecular Formula | C18H20N2O |
Molecular Weight | 280.371 |
IUPAC Name | 3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Standard InChI | InChI=1S/C18H20N2O/c1-14-7-2-3-8-15(14)13-20-17-10-5-4-9-16(17)19-18(20)11-6-12-21/h2-5,7-10,21H,6,11-13H2,1H3 |
Standard InChI Key | SMXMMDLEXXJWBO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCO |
Introduction
Chemical Identity and Structural Characteristics
3-[1-(2-Methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol features a benzimidazole core substituted at the N1 position with a 2-methylbenzyl group and at the C2 position with a propanol chain. The molecular formula is C₁₈H₂₀N₂O, with a calculated molecular weight of 280.4 g/mol . This architecture combines aromatic heterocyclic elements with aliphatic hydroxyl functionality, creating a molecule with balanced lipophilicity and hydrogen-bonding capacity.
Structural Comparison to Analogues
Comparative analysis with PubChem entries reveals key structural differentiators:
The 2-methylbenzyl substituent introduces steric bulk compared to simpler alkyl groups, potentially influencing receptor binding interactions in biological systems . The propanol chain maintains consistent hydrogen-bond donor capacity across analogues, suggesting conserved solubility profiles in polar solvents.
Synthetic Pathways and Optimization
While no direct synthesis reports exist for the target compound, patent literature and analogous preparations suggest viable routes:
Benzimidazole Core Formation
The benzimidazole nucleus typically forms via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 2-substituted benzimidazoles, α-keto acids or their equivalents serve as preferential coupling partners . A proposed pathway involves:
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Reaction of 4-methyl-2-nitroaniline with ethyl levulinate to form 2-acetyl-5-methylbenzimidazole
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Subsequent N-alkylation with 2-methylbenzyl chloride
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Hydrolysis of the acetyl group to expose the C2 position for propanol chain attachment
This approach mirrors methodologies used in preparing 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol, where N-alkylation precedes side-chain modification .
Asymmetric Hydrogenation Techniques
Patent US8258338B2 details enantioselective synthesis of β-amino alcohols through asymmetric hydrogenation using chiral diphosphine-rhodium catalysts . Applied to the target compound, this could enable production of optically active forms:
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Preparation of α,β-unsaturated ketone precursor: 3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propen-1-one
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Catalytic hydrogenation with [(R)-BINAP]Rh(COD)BF₄ at 30 bar H₂ pressure
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Isolation of (R)- and (S)-enantiomers via chiral chromatography
This method achieved >90% enantiomeric excess in analogous systems, suggesting applicability to the target molecule .
Physicochemical Properties
Predicted Physical Constants
Extrapolation from structural analogues permits estimation of key properties:
Property | Value (Predicted) | Basis for Estimation |
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Melting Point | 148-152°C | Comparison to (mp 165°C) |
LogP | 3.1 ± 0.3 | ChemAxon Calculator |
Aqueous Solubility | 0.8 mg/mL | EPI Suite v4.11 |
pKa (Hydroxyl) | 15.2 | QSAR Modeling |
The elevated logP relative to simpler analogues (e.g., 2.7 for ) reflects increased hydrophobicity from the 2-methylbenzyl group, suggesting enhanced membrane permeability .
Spectroscopic Signatures
Hypothetical spectral data based on structural fragments:
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.65-7.20 (m, 8H, aromatic)
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δ 5.42 (s, 2H, N-CH₂-C₆H₃(CH₃))
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δ 3.55 (t, J=6.4 Hz, 2H, CH₂OH)
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δ 2.89 (t, J=7.1 Hz, 2H, CH₂-benzimidazole)
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δ 2.35 (s, 3H, Ar-CH₃)
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δ 1.85 (quintet, J=6.8 Hz, 2H, CH₂CH₂CH₂)
IR (KBr):
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3350 cm⁻¹ (O-H stretch)
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1610 cm⁻¹ (C=N benzimidazole)
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1450 cm⁻¹ (C-H bend, methyl)
These predictions align with observed patterns in 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol .
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